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Compound Name: N-Benzyllinoleamide

Cat. No.: B593445 Get Quote

Introduction

N-Benzyllinoleamide is a naturally occurring fatty acid amide found in plants such as Lepidium

meyenii (maca) and Heliopsis helianthoides.[1] It has garnered significant interest within the

scientific community for its potential therapeutic properties, primarily as a potent inhibitor of

soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and

pain. Furthermore, emerging research has identified its role as an inhibitor of the NF-κB

signaling pathway and an activator of the Nrf2 pathway, suggesting a multi-faceted mechanism

of action with implications for a range of pathological conditions. This technical guide provides

a comprehensive overview of N-Benzyllinoleamide, including its chemical properties,

pharmacological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties
N-Benzyllinoleamide, also known as (9Z,12Z)-N-benzyloctadeca-9,12-dienamide, is

characterized by the following properties:
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Property Value Source

CAS Number 18286-71-0 [1][2][3][4]

Molecular Formula C25H39NO

Molecular Weight 369.6 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMF, DMSO, and

Ethanol (all at 30 mg/mL)

Pharmacological Activity
N-Benzyllinoleamide exhibits a range of biological activities, with the most prominent being its

effects on key signaling pathways involved in inflammation and oxidative stress.

Inhibition of Soluble Epoxide Hydrolase (sEH)
N-Benzyllinoleamide is a potent inhibitor of soluble epoxide hydrolase (sEH). sEH is

responsible for the degradation of endogenous anti-inflammatory lipid mediators known as

epoxyeicosatrienoic acids (EETs). By inhibiting sEH, N-Benzyllinoleamide increases the

bioavailability of EETs, thereby exerting anti-inflammatory and analgesic effects.

Modulation of NF-κB and Nrf2 Pathways
In addition to its effects on sEH, N-Benzyllinoleamide has been shown to inhibit the pro-

inflammatory NF-κB signaling pathway and activate the antioxidant Nrf2 pathway. Inhibition of

NF-κB leads to a reduction in the expression of pro-inflammatory cytokines and other

inflammatory mediators. Conversely, activation of Nrf2 promotes the expression of antioxidant

and cytoprotective genes, thereby protecting cells from oxidative damage.

Quantitative Pharmacological Data
The following table summarizes the key quantitative data regarding the pharmacological

activity of N-Benzyllinoleamide.
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Parameter Species Value Reference

sEH Inhibition (IC50) Human 0.155 µM

Rat 0.041 µM

Mouse 0.044 µM

FAAH Inhibition (IC50) Human 10.8 µM

NF-κB Inhibition

(IC50)

Murine

Neuroblastoma Cells
8.80 µM

Nrf2 Activation (EC50)
Murine

Neuroblastoma Cells
35.24 µM

In vivo Efficacy

Mouse model of LPS-

induced inflammatory

pain

Increased paw

withdrawal threshold

at 100 mg/kg

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by N-
Benzyllinoleamide.
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Figure 1: Mechanism of sEH Inhibition by N-Benzyllinoleamide.
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Figure 2: Modulation of NF-κB and Nrf2 Pathways by N-Benzyllinoleamide.

Experimental Protocols
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The following are detailed methodologies for key experiments involving N-Benzyllinoleamide.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of N-Benzyllinoleamide against human,

rat, and mouse sEH.

Methodology:

Enzyme Source: Recombinant human, rat, and mouse sEH are expressed in and purified

from a baculovirus/insect cell system.

Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-

(3-phenyl)oxirane-2-carboxylate (CMNPC), is used.

Assay Buffer: The assay is typically performed in a buffered solution (e.g., Bis-Tris/HCl

buffer, pH 7.0) containing a carrier protein like bovine serum albumin (BSA).

Procedure: a. N-Benzyllinoleamide is dissolved in a suitable solvent (e.g., DMSO) and

serially diluted to various concentrations. b. The enzyme solution is pre-incubated with

different concentrations of N-Benzyllinoleamide or vehicle control for a specified time (e.g.,

5 minutes) at a controlled temperature (e.g., 30°C). c. The reaction is initiated by the addition

of the fluorescent substrate (CMNPC). d. The hydrolysis of CMNPC by sEH generates a

fluorescent product, which is monitored kinetically using a fluorescence plate reader (e.g.,

excitation at 330 nm, emission at 465 nm).

Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the

fluorescence versus time curve. The IC50 value, which is the concentration of the inhibitor

required to reduce the enzyme activity by 50%, is determined by non-linear regression

analysis of the concentration-response curve.

NF-κB Inhibition Assay
Objective: To assess the ability of N-Benzyllinoleamide to inhibit NF-κB activation in a cellular

context.

Methodology:
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Cell Line: A suitable cell line, such as Neuro2a murine neuroblastoma cells, is used.

Transfection: Cells are transfected with a reporter plasmid containing an NF-κB response

element linked to a reporter gene (e.g., luciferase).

Treatment: Transfected cells are pre-treated with various concentrations of N-
Benzyllinoleamide or vehicle control for a defined period (e.g., 1 hour).

Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory

stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured

using a luminometer.

Data Analysis: The luminescence signal is proportional to the level of NF-κB activation. The

IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nrf2 Activation Assay
Objective: To evaluate the potential of N-Benzyllinoleamide to activate the Nrf2 antioxidant

pathway.

Methodology:

Cell Line and Transfection: Similar to the NF-κB assay, a cell line (e.g., Neuro2a) is

transfected with a reporter plasmid containing an Antioxidant Response Element (ARE)

linked to a reporter gene (e.g., luciferase).

Treatment: Transfected cells are treated with various concentrations of N-
Benzyllinoleamide or a known Nrf2 activator as a positive control for a specified duration

(e.g., 24 hours).

Luciferase Assay: Following treatment, cells are lysed, and the luciferase activity is

measured.

Data Analysis: The fold-induction of luciferase activity relative to the vehicle-treated control is

calculated. The EC50 value, representing the concentration of N-Benzyllinoleamide that
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produces 50% of the maximal response, is determined from the dose-response curve.

In Vivo Inflammatory Pain Model
Objective: To investigate the analgesic effects of N-Benzyllinoleamide in an animal model of

inflammatory pain.

Methodology:

Animal Model: A common model is the lipopolysaccharide (LPS)-induced inflammatory pain

model in mice.

Drug Administration: N-Benzyllinoleamide is formulated in a suitable vehicle and

administered to the animals via an appropriate route (e.g., oral gavage) at a specific dose

(e.g., 100 mg/kg). A control group receives the vehicle only.

Induction of Inflammation: A local inflammatory response is induced by injecting LPS into the

paw of the mice.

Behavioral Testing: The pain response is assessed by measuring the paw withdrawal

threshold to a mechanical stimulus (e.g., using von Frey filaments) at different time points

after LPS injection.

Data Analysis: The paw withdrawal thresholds of the N-Benzyllinoleamide-treated group

are compared to those of the vehicle-treated control group using appropriate statistical tests

(e.g., two-way ANOVA followed by a post-hoc test). An increase in the paw withdrawal

threshold indicates an analgesic effect.
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Figure 3: General Experimental Workflow for N-Benzyllinoleamide Evaluation.
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Conclusion
N-Benzyllinoleamide is a promising natural product with well-defined mechanisms of action

targeting key pathways in inflammation and oxidative stress. Its ability to inhibit sEH and NF-κB

while activating Nrf2 makes it an attractive candidate for further investigation in the

development of novel therapeutics for inflammatory and pain-related disorders. The

experimental protocols and data presented in this guide provide a solid foundation for

researchers and drug development professionals interested in exploring the full therapeutic

potential of this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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